molecular formula C17H18FNO B5306155 N-(4-fluoro-2-methylphenyl)-2,4,6-trimethylbenzamide

N-(4-fluoro-2-methylphenyl)-2,4,6-trimethylbenzamide

Cat. No.: B5306155
M. Wt: 271.33 g/mol
InChI Key: ROURRWUDJMXCKA-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-2,4,6-trimethylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom and multiple methyl groups attached to its aromatic rings. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c1-10-7-12(3)16(13(4)8-10)17(20)19-15-6-5-14(18)9-11(15)2/h5-9H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROURRWUDJMXCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=C(C=C(C=C2)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methylphenyl)-2,4,6-trimethylbenzamide typically involves the reaction of 4-fluoro-2-methylaniline with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)-2,4,6-trimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-2,4,6-trimethylbenzamide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methylphenol
  • 2-Fluoro-4-methylphenol
  • N-(4-fluoro-2-methylphenyl)cyclopentanecarboxamide

Uniqueness

N-(4-fluoro-2-methylphenyl)-2,4,6-trimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methyl groups and a fluorine atom enhances its stability and reactivity compared to similar compounds .

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